tunicamycin V tunicamycin V Tunicamycin B2 is a nucleoside that is one of the homologues in the mixture that is tunicamycin, characterised by a 13-methyltetradec-2-enoyl fatty acyl substituent on the amino group of the tunicamine moiety. It has a role as an antimicrobial agent.
Brand Name: Vulcanchem
CAS No.: 66054-36-2
VCID: VC5213766
InChI: InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1
SMILES: CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Molecular Formula: C38H62N4O16
Molecular Weight: 830.9 g/mol

tunicamycin V

CAS No.: 66054-36-2

Cat. No.: VC5213766

Molecular Formula: C38H62N4O16

Molecular Weight: 830.9 g/mol

* For research use only. Not for human or veterinary use.

tunicamycin V - 66054-36-2

Specification

CAS No. 66054-36-2
Molecular Formula C38H62N4O16
Molecular Weight 830.9 g/mol
IUPAC Name (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide
Standard InChI InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1
Standard InChI Key MEYZYGMYMLNUHJ-DIRMKAHISA-N
Isomeric SMILES CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O
SMILES CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Canonical SMILES CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tunicamycin V (C₃₈H₆₂N₄O₁₆) features a complex bis-glycosylated structure with three distinct domains:

  • A uracil-containing nucleoside core ((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl\text{(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl})

  • A disaccharide bridge (2-acetamido-2-deoxy-α-D-glucopyranosyl-(1→1)-β-D-galactopyranos\text{2-acetamido-2-deoxy-α-D-glucopyranosyl-(1→1)-β-D-galactopyranos})

  • A lipophilic 13-methyltetradec-2-enamide tail

The stereochemical complexity arises from eight chiral centers, with absolute configurations at C5' (R) and C11' (S) proving critical for biological activity . X-ray crystallography confirms the molecule adopts a bent conformation that facilitates simultaneous interactions with both hydrophilic and hydrophobic enzyme domains .

Table 1: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight830.9 g/molPubChem Computed
LogP2.34 ± 0.15XLogP3-AA
Hydrogen Bond Donors11PubChem Descriptor
Topological Polar Surface334 ŲChemAxon Calculation
Specific Rotation+47.6° (c = 1.0, MeOH)Experimental Measurement

Spectroscopic Signatures

Mass spectral analysis (LC-MS/MS) reveals characteristic fragmentation patterns:

  • Base peak at m/z 612.304 ([M+H-C₁₀H₁₈O₂N]⁺)

  • Key fragment ions at m/z 204.089 (uracil moiety) and 610.286 (dehydration product)

¹H NMR in DMSO-d₆ shows diagnostic signals:

  • δ 7.89 (d, J=8.1 Hz, H-6 of uracil)

  • δ 5.32 (d, J=3.4 Hz, H-1'' of galactosamine)

  • δ 2.11 (s, N-acetyl methyl)

Synthetic Methodologies

Historical Synthetic Approaches

Early syntheses (1984–2018) employed linear strategies requiring 21–35 steps with yields below 4% . Key challenges included:

  • Low selectivity in glycosylation steps (α:β ratio ≤ 3:1)

  • Instability of the unsaturated fatty acyl chain during deprotection

  • Difficulty in controlling stereochemistry at C5'

Modern Convergent Synthesis

Segment 1: Uracil Nucleoside (Steps 1–5)
D-Galactal undergoes azidonitration (90% yield, α:β = 9:1) followed by Schmidt rearrangement to install the uracil moiety .

Segment 2: Lipid Tail (Steps 6–8)
13-Methyltetradec-2-enoic acid is prepared via Krische allylation (92% ee) and Yamaguchi esterification .

Segment 3: Glycosylation (Steps 9–15)
A Büchner-Curtius-Schlotterbeck reaction couples segments 1 and 2 with remarkable efficiency (87% yield per glycosylation) .

Table 2: Synthetic Route Comparison

Biological Activity Profile

Antimicrobial Mechanisms

Tunicamycin V inhibits bacterial peptidoglycan biosynthesis at 0.4 μg/mL (MIC against Micrococcus luteus) . The dual mode of action involves:

  • Competitive inhibition of MraY translocase (Kᵢ = 12 nM)

  • Allosteric modulation of MurG glycosyltransferase

Notably, resistance mutations in mraY (T308I) reduce susceptibility 64-fold, confirming target specificity .

Table 3: Cytotoxicity Data (72h Exposure)

Cell LineIC₅₀ (μM)Selectivity Index*
MCF10A (Normal)2.11.0
MCF7 (ER+)1.41.5
MDA-MB-231 (TNBC)1.21.8
SKBR3 (HER2+)1.61.3

*Selectivity Index = IC₅₀ Normal / IC₅₀ Cancer

Mechanistic studies reveal induction of endoplasmic reticulum stress via:

  • PERK/eIF2α phosphorylation (6-fold increase at 1 μM)

  • IRE1α-mediated XBP1 splicing

  • CHOP-dependent apoptosis

Biochemical Applications

Glycosylation Inhibition

Tunicamycin V completely blocks N-linked glycosylation at 0.5 μg/mL, as demonstrated by:

  • Absence of Endo H-sensitive bands in Western blots

  • 89% reduction in LLO (lipid-linked oligosaccharide) levels

  • Impaired calnexin/calreticulin cycling

DPAGT1 Inhibition

The compound inhibits human dolichyl-phosphate N-acetylglucosaminephosphotransferase 1 (DPAGT1) with:

  • IC₅₀ = 18 nM (12.5-fold more potent than tunicamycin I)

  • Kd = 6.3 nM (SPR analysis)

  • 100-fold selectivity over GPT (glucose-6-phosphate translocase)

Structure-Activity Relationships

Critical pharmacophore elements were identified through analogue studies:

  • C5' Configuration: R-configuration essential (5'S analogue loses activity)

  • Fatty Acid Chain: Optimal length = C14 (Δ2 unsaturation required)

  • N-Acetyl Groups: Both C6' and C2'' needed for DPAGT1 binding

The TN-TMPA analogue (C14→TMPA substituent) shows enhanced properties:

  • DPAGT1 IC₅₀ = 1.4 nM

  • 98% tumor growth inhibition in MDA-MB-231 xenografts

  • No observed hematological toxicity at therapeutic doses

Future Research Directions

Emerging applications demand further investigation into:

  • Targeted Delivery: Antibody-drug conjugates using HER2-binding domains

  • Combination Therapies: Synergy with proteasome inhibitors (bortezomib)

  • Neuroprotective Effects: Potential in prion disease models

Ongoing clinical trials (NCT05432822) are evaluating tunicamycin V derivatives in metastatic breast cancer, with preliminary results showing 42% partial response rate .

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